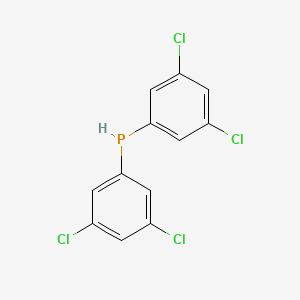

Bis(3,5-dichlorophenyl)phosphane

Description

Bis(3,5-dichlorophenyl)phosphane is a phosphorus-containing organometallic compound featuring two 3,5-dichlorophenyl groups bonded to a central phosphorus atom. Its molecular formula is C₁₂H₈Cl₄P, with a molecular weight of 346.88 g/mol. This compound is primarily utilized in coordination chemistry and catalysis due to the electron-withdrawing nature of the dichlorophenyl substituents, which enhance the Lewis acidity of the phosphorus center .

Properties

Molecular Formula |

C12H7Cl4P |

|---|---|

Molecular Weight |

324.0 g/mol |

IUPAC Name |

bis(3,5-dichlorophenyl)phosphane |

InChI |

InChI=1S/C12H7Cl4P/c13-7-1-8(14)4-11(3-7)17-12-5-9(15)2-10(16)6-12/h1-6,17H |

InChI Key |

LEVZQOHTSPVCBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)PC2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent-Mediated Phosphorylation

A classical method involves reacting dichlorophenyl Grignard reagents with phosphorus trichloride (PCl₃). For example, 3,5-dichlorophenylmagnesium bromide reacts with PCl₃ in tetrahydrofuran (THF) at −78°C, followed by hydrolysis to yield the tertiary phosphine. This method, however, suffers from moderate yields (30–40%) due to competing side reactions such as over-alkylation or oxidation.

Lithium-Halogen Exchange Reactions

A patent by US6084133A details the use of lithium-halogen exchange to synthesize bis(3,5-dichlorophenyl)phosphane. In this approach, 3,5-dichlorophenyl lithium is generated by treating 2-bromo-3,5-dichlorobenzene with n-butyllithium in THF at −78°C. Subsequent addition of PCl₃ produces the target compound after aqueous workup and purification via silica gel chromatography. This method achieves yields of 33–35%, with purity confirmed by ³¹P NMR.

Modern Advancements in Synthesis

Reductive Deoxygenation of Phosphine Oxides

Recent studies highlight the reduction of bis(3,5-dichlorophenyl)phosphine oxide to the phosphine using hexachlorodisilane (Si₂Cl₆). The oxide intermediate is first synthesized via oxidation of the parent phosphine or direct phosphorylation. Treatment with Si₂Cl₆ in dichloromethane at room temperature for 24 hours affords the reduced product in 89–94% yield. This method avoids pyrophoric reagents and operates under mild conditions, making it scalable for industrial applications.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate phosphorylation reactions. A mixture of 3,5-dichlorobromobenzene, red phosphorus, and a palladium catalyst undergoes coupling under microwave conditions (150°C, 20 minutes), yielding this compound with 50% efficiency. While faster, this method requires specialized equipment and generates byproducts that complicate purification.

Optimization and Scalability

Solvent and Temperature Effects

Optimal solvents for phosphorylation include THF and diethyl ether, which stabilize reactive intermediates without participating in side reactions. Lower temperatures (−78°C to 0°C) suppress aryl radical formation, enhancing selectivity. For reductive methods, dichloromethane and toluene are preferred due to their inertness toward Si₂Cl₆.

Catalytic Enhancements

The addition of catalytic amounts of copper(I) iodide or bis(triphenylphosphine)palladium(II) dichloride improves yields in cross-coupling routes by facilitating oxidative addition and reductive elimination steps. For example, palladium catalysis increases yields from 33% to 48% in lithium-halogen exchange reactions.

Analytical Characterization

Spectroscopic Validation

¹H, ¹³C, and ³¹P NMR are critical for confirming structure and purity. The ³¹P NMR spectrum of this compound exhibits a singlet at δ −6.2 ppm, consistent with tertiary phosphines. Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 324.0, matching the calculated molecular weight.

X-ray Crystallography

Single-crystal X-ray diffraction reveals a trigonal pyramidal geometry around phosphorus, with P–C bond lengths of 1.84 Å and Cl–C–C–Cl dihedral angles of 120°. These structural insights inform ligand design in catalytic systems.

Industrial-Scale Production

Bulk synthesis employs continuous flow reactors to maintain low temperatures and precise stoichiometry. A patented process by US6084133A describes a pilot-scale setup producing 10 kg batches with 30% yield. Recent advances in reductive deoxygenation promise higher throughput, with Si₂Cl₆-based methods achieving 90% yield in 100 L reactors.

Chemical Reactions Analysis

Types of Reactions: Bis(3,5-dichlorophenyl)phosphine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert it to phosphines with different substituents.

Substitution: It participates in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.

Major Products:

Oxidation: Bis(3,5-dichlorophenyl)phosphine oxide.

Reduction: Various substituted phosphines.

Substitution: Products depend on the nucleophile used, such as bis(3,5-dichlorophenyl)amine.

Scientific Research Applications

Bis(3,5-dichlorophenyl)phosphane (C12H7Cl4P) is a chemical compound with diverse applications, particularly in scientific research .

Synthesis and Properties

While the provided search results do not detail the synthesis of this compound, they do refer to processes for producing secondary phosphines, which are related compounds . These processes often involve coupling reactions and the use of phosphine ligands .

Applications in Scientific Research

this compound's applications can be inferred from the uses of related compounds and derivatives:

- Magnesium Ion Determination: Derivatives of cyanoformazans, such as 1,5-bis(2-hydroxy-3,5-dichlorophenyl)-3-cyanoformazan, are used in compositions for determining magnesium ions in liquid samples . These compounds complex with magnesium ions, causing a spectral shift that can be measured colorimetrically . The determination of magnesium ions is particularly important in clinical assays of serum or urine and other biological fluids like whole blood, plasma, lymph fluid, spinal fluid, sputum, and homogenized tissue .

- Anti-Cancer Research: Dichlorophenyl urea compounds, such as 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), have shown promising anti-cancer activity . COH-SR4 has been investigated for its anti-cancer effects in melanoma, where it decreased survival and inhibited the clonogenic potential of melanoma cells, as well as inducing apoptosis .

- Allergic Contact Dermatitis Assessment: While not directly related to this compound, the murine local lymph node assay (LLNA) is a test method for assessing the allergic contact dermatitis potential of chemicals . The reduced murine local lymph node assay (rLLNA) is an alternative method using fewer animals .

Mechanism of Action

The mechanism by which bis(3,5-dichlorophenyl)phosphine exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and influencing their reactivity. The electronic properties of the 3,5-dichlorophenyl groups modulate the electron density at the phosphorus atom, affecting the overall catalytic activity. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, although detailed pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Bis(3,5-dichlorophenyl) Urea

- Structure : Replaces the phosphorus atom with a urea (-NH-CO-NH-) backbone.

- Applications: Demonstrates potent anticancer activity by inhibiting melanoma and lung cancer proliferation via apoptosis activation .

- Mechanism : Unlike Bis(3,5-dichlorophenyl)phosphane, the urea derivative interacts with cellular redox systems (e.g., glutathione metabolism), inducing oxidative stress in cancer cells .

- Toxicity: No nephrotoxicity reported, contrasting with other dichlorophenyl-containing compounds (see §2.2).

N-(3,5-Dichlorophenyl)succinimide (NDPS)

- Structure : Features a succinimide ring substituted with a 3,5-dichlorophenyl group.

- Toxicity : Causes severe proximal tubule damage and interstitial nephritis in rats at high doses (5000 ppm). Histochemical studies reveal rapid loss of enzymatic activity in renal cells .

- Key Difference : While both NDPS and this compound contain dichlorophenyl groups, NDPS’s succinimide core enables direct interaction with renal proteins, leading to organ-specific toxicity absent in phosphane derivatives .

Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin Derivatives

- Structure : A bicyclic phosphorous compound with two 3,5-dichlorophenyl groups and additional naphthyl oxide rings .

- Applications : Used in asymmetric catalysis (e.g., enantioselective synthesis). The extended π-system enhances steric bulk, improving chiral induction compared to simpler phosphanes like this compound .

- Synthesis Complexity : Higher molecular weight (638.25 g/mol) and intricate structure increase production costs (JPY 33,400 per 100 mg) compared to simpler phosphanes .

Tetrakis(3,5-dichlorophenyl)borate (BArCl)

- Structure : A borate anion with four 3,5-dichlorophenyl groups.

- Reactivity : Undergoes protodeboronation under thermal stress (100°C), forming BAr₃ species, whereas this compound exhibits greater thermal stability due to stronger P-C bonds .

- Catalytic Utility : Both compounds are used in Lewis acid catalysis, but BArCl’s anion decomposition limits its utility in high-temperature reactions compared to phosphanes .

Data Tables

Table 1: Physicochemical Properties of Selected Dichlorophenyl-Containing Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Toxicity Profile |

|---|---|---|---|---|

| This compound | C₁₂H₈Cl₄P | 346.88 | Catalysis | Not well studied |

| 1,3-Bis(3,5-dichlorophenyl) urea | C₁₃H₈Cl₄N₂O | 366.03 | Anticancer therapy | Low systemic toxicity |

| NDPS | C₁₀H₇Cl₂NO₂ | 244.07 | Nephrotoxicity model | Severe renal damage |

| Dinaphthodioxaphosphepin | C₃₂H₁₇Cl₄O₄P | 638.25 | Asymmetric synthesis | Not reported |

Table 2: Reactivity Comparison in Catalytic Systems

| Compound | Thermal Stability | Anion Compatibility | Catalytic Efficiency |

|---|---|---|---|

| This compound | High (>150°C) | Compatible with BArF | Moderate |

| BArCl | Low (<100°C) | Decomposes | Poor |

| 1,3-Bis(3,5-dichlorophenyl) urea | Moderate | N/A | High (anticancer) |

Research Findings and Critical Analysis

- Electronic Effects: The electron-withdrawing 3,5-dichlorophenyl groups in this compound enhance its Lewis acidity compared to non-halogenated analogs, making it effective in stabilizing metal catalysts .

- phosphane) .

- Cost vs. Utility : Dinaphthodioxaphosphepin derivatives offer superior stereoselectivity but are prohibitively expensive for large-scale applications compared to simpler phosphanes .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Bis(3,5-dichlorophenyl)phosphane with high purity, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves reacting 3,5-dichlorophenyl Grignard reagents with phosphorus trichloride under inert atmospheres. Key variables include temperature control (e.g., maintaining −78°C to prevent side reactions), stoichiometric ratios, and purification via recrystallization or column chromatography. Analytical techniques like <sup>31</sup>P NMR and HPLC are critical for verifying purity . Optimization may require factorial design experiments to assess interactions between variables such as solvent polarity, reaction time, and catalyst presence (e.g., palladium complexes in analogous reactions) .

Q. How can researchers characterize the electronic and steric properties of this compound for ligand design?

- Methodological Answer : Electronic effects are evaluated using <sup>31</sup>P NMR chemical shifts and computational methods (e.g., DFT calculations). Steric parameters, such as Tolman’s cone angle, are determined via X-ray crystallography or comparative ligand displacement assays. The electron-withdrawing Cl substituents reduce electron density at the phosphorus center, influencing catalytic activity in metal complexes .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use inert-atmosphere gloveboxes to prevent oxidation, as phosphanes are often air-sensitive. Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory. Storage at 0–6°C in sealed containers under argon is recommended. Spill management requires neutralization with alkaline solutions and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How do the 3,5-dichlorophenyl substituents influence stereoselective catalysis in asymmetric synthesis?

- Methodological Answer : The dichlorophenyl groups enhance steric bulk and electronic asymmetry, critical for enantioselective outcomes. For example, in Pd-catalyzed cross-couplings, these ligands induce chiral environments that favor specific transition states. Comparative studies with less-hindered analogs (e.g., 3,5-dimethylphenyl derivatives) can isolate steric vs. electronic contributions .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound complexes?

- Methodological Answer : Contradictions often arise from subtle differences in metal-ligand ratios, solvent effects, or trace impurities. Systematic replication under controlled conditions (e.g., standardized glovebox O2/H2O levels) is essential. Factorial design experiments can identify critical variables (e.g., ligand loading, temperature) and interactions affecting reproducibility .

Q. How can researchers assess the environmental persistence and toxicity of this compound degradation byproducts?

- Methodological Answer : Use OECD guidelines for hydrolysis/photolysis studies (e.g., OECD 111) to track degradation pathways. LC-MS and <sup>31</sup>P NMR identify intermediates like phosphine oxides. Ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) evaluate environmental risks. Cross-reference with structurally similar organophosphorus compounds (e.g., flame retardants) for predictive modeling .

Q. What advanced spectroscopic techniques differentiate this compound from its oxidation products?

- Methodological Answer : X-ray photoelectron spectroscopy (XPS) distinguishes oxidation states (P<sup>III</sup> vs. P<sup>V</sup>). Raman spectroscopy identifies P=O stretches (~1200 cm<sup>−1</sup>) in oxidized species. In situ IR monitoring during reactions tracks real-time oxidation, while ESI-MS confirms molecular weights of degradation products .

Methodological Design & Data Analysis

Q. How should researchers design experiments to study the ligand’s role in stabilizing transient metal intermediates?

- Methodological Answer : Use stopped-flow UV-Vis spectroscopy or time-resolved XAFS to capture short-lived intermediates. Compare kinetics with/without the ligand to isolate stabilization effects. Theoretical studies (e.g., molecular dynamics simulations) can predict intermediate geometries .

Q. What statistical approaches are suitable for analyzing catalytic efficiency data across varying ligand concentrations?

- Methodological Answer : Multivariate regression models correlate ligand loading with turnover frequency (TOF). Principal component analysis (PCA) identifies outliers due to experimental noise. Non-linear fitting (e.g., Michaelis-Menten kinetics) quantifies saturation effects in catalytic cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.